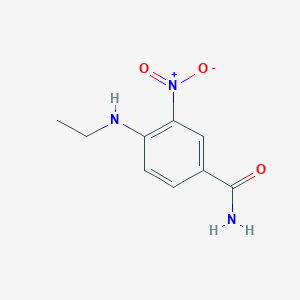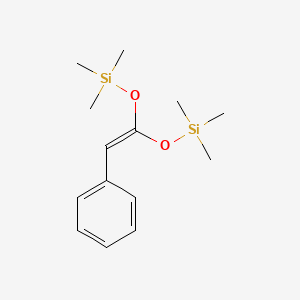
Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane
Vue d'ensemble
Description
Beta,beta-Bis-(trimethylsilyloxy)-styrene: is an organosilicon compound with the chemical formula C14H24O2Si2 It is characterized by the presence of two trimethylsilyloxy groups attached to the beta positions of a styrene molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis from Styrene: One common method involves the reaction of styrene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Beta,beta-Bis-(trimethylsilyloxy)-styrene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Acts as a reagent in various organic synthesis reactions.
Biology
- Potential use in the development of silicon-based biomaterials.
Medicine
- Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry
- Utilized in the production of specialty polymers and coatings.
- Employed in the manufacture of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta,beta-Bis(trimethylsilyl)-4-methylstyrene: Similar in structure but with a methyl group attached to the styrene ring.
Beta,beta-Bis(trimethylsilyloxy)-4-methylstyrene: Similar but with an additional methyl group on the styrene ring.
Uniqueness
- Beta,beta-Bis-(trimethylsilyloxy)-styrene is unique due to the presence of two trimethylsilyloxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C14H24O2Si2 |
|---|---|
Poids moléculaire |
280.51 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-14(16-18(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
HMHSNGLUZWVXQY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=CC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
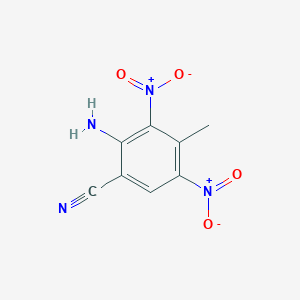
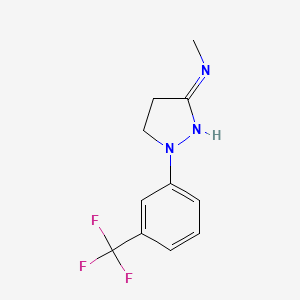
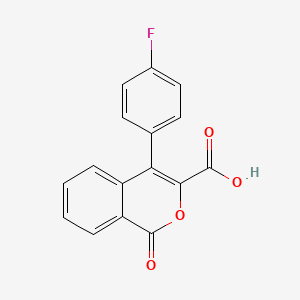
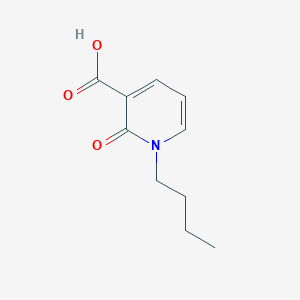
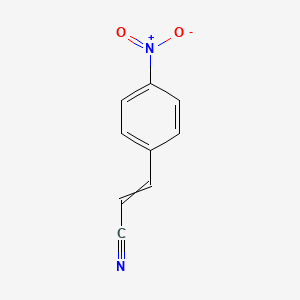
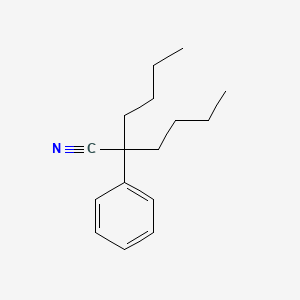
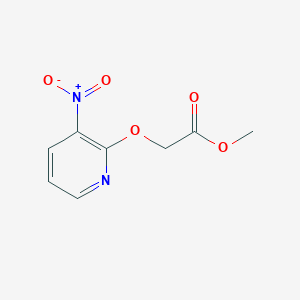
![8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8787909.png)
![4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-ylboronic acid](/img/structure/B8787921.png)
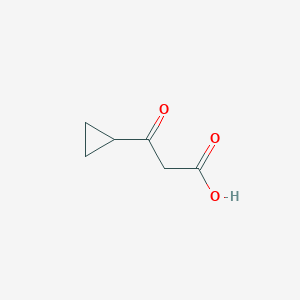
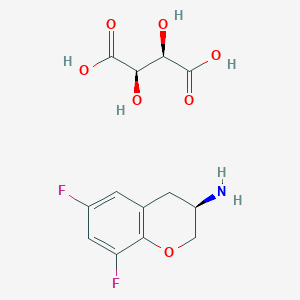
![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
